N-Acetylneuraminyl-(2-6)-galactose

Description

BenchChem offers high-quality N-Acetylneuraminyl-(2-6)-galactose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetylneuraminyl-(2-6)-galactose including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

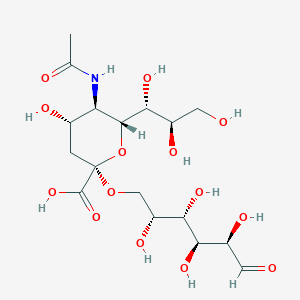

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO14/c1-6(21)18-11-7(22)2-17(16(29)30,32-15(11)14(28)9(24)4-20)31-5-10(25)13(27)12(26)8(23)3-19/h3,7-15,20,22-28H,2,4-5H2,1H3,(H,18,21)(H,29,30)/t7-,8-,9+,10+,11+,12+,13-,14+,15+,17+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUGNYYOIVQSD-XRLCZLRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29NO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956701 |

Source

|

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35259-23-5 |

Source

|

| Record name | N-Acetylneuraminyl-(2-6)-galactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035259235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sialylgalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research: Synthesis and Structural Analysisthis Primary Level of Research Focuses on the Basic Chemistry and Biochemistry of the Compound. Key Areas Include:

Chemical and Enzymatic Synthesis: Developing methods to synthesize N-Acetylneuraminyl-(2-6)-galactose and its derivatives in the laboratory. smolecule.comuu.nlnih.gov This is crucial for obtaining sufficient quantities for further study, as isolating them from natural sources can be challenging. tcichemicals.com

Structural Elucidation: Utilizing techniques like nuclear magnetic resonance (NMR) and mass spectrometry to determine the precise three-dimensional structure and conformation of the glycan. nih.gov Understanding the structure is fundamental to comprehending its function.

Functional Glycobiology: Elucidating Biological Rolesbuilding Upon the Foundational Knowledge, This Research Tier Investigates the Diverse Biological Functions of the N Acetylneuraminyl 2 6 Galactose Motif. This Includes:

Cellular Adhesion and Signaling: Studying its role as a ligand for cell surface receptors like Siglecs, thereby modulating cell-cell interactions and intracellular signaling cascades. ontosight.ai

Immunology: Investigating its influence on immune cell regulation and responses. ontosight.aiebi.ac.uk

Host-Pathogen Interactions: Examining how viruses and bacteria recognize and bind to this glycan to initiate infection. acs.orgmdpi.com

Disease Oriented and Translational Researchat the Highest Level, Research Focuses on the Implications of N Acetylneuraminyl 2 6 Galactose in Health and Disease, with an Eye Toward Clinical Applications. This Encompasses:

Occurrence as a Terminal Glycan Epitope

The N-Acetylneuraminyl-(2-6)-galactose structure is a common terminal cap on both glycoproteins and glycolipids, significantly shaping the molecular environment of cell surfaces and secreted molecules. oup.comnih.gov

N-Acetylneuraminyl-(2-6)-galactose is frequently found as the terminal sugar on both N-linked and O-linked glycans of numerous glycoproteins. nih.govnih.gov These glycoproteins are integral to a variety of cellular functions, such as cell-to-cell adhesion, signaling, and immune defense. The presence of this α2,6-linked sialic acid can affect a protein's shape, stability, and its ability to interact with other molecules. nih.gov The enzyme primarily responsible for creating this linkage on N-glycans is β-galactoside α2,6-sialyltransferase I (ST6GAL1). nih.govnih.gov The expression and activity of ST6GAL1 are key factors determining the display of α2,6-sialylated structures on cells. nih.gov For example, heavily sialylated glycoproteins like mucins, found in mucus, depend on these structures for their protective barrier functions. hkmj.org

The N-Acetylneuraminyl-(2-6)-galactose linkage also occurs in glycolipids, particularly in a class of glycosphingolipids called gangliosides. oup.comcreative-proteomics.com Gangliosides are abundant in the outer membrane of cells, especially in the nervous system. creative-proteomics.comoup.com They consist of a lipid component called ceramide anchored in the cell membrane, and a complex sugar chain extending into the extracellular space. cambridgescholars.com Sialic acids, including the α2,6-linked variant, give the neuronal surface its negative charge and are involved in modulating cell signaling and recognition. creative-proteomics.comfoodb.ca Certain rare gangliosides with an α2,6-linked sialic acid are found specifically on cholinergic neurons, though their exact function in this context is still being researched. nih.gov

Tissue and Cell-Specific Expression Patterns

The presence of N-Acetylneuraminyl-(2-6)-galactose varies significantly among different tissues and cells, a specificity that is largely dictated by the controlled expression of the enzymes that synthesize it.

The epithelial cells lining the human upper respiratory tract, such as the trachea, predominantly display glycans terminating with an α2,6-linked sialic acid. nih.govhkmj.orgwikipedia.org This makes the N-Acetylneuraminyl-(2-6)-galactose epitope a key receptor for human-adapted influenza A viruses. nih.govwikipedia.org The abundance of these receptors in the upper airways is a critical factor for the attachment and subsequent infection by these viruses. hkmj.org Specifically, ciliated cells in the human bronchial epithelium are known to express these α2,6-linked sialic acids. plos.orgresearchgate.net

Madin-Darby Canine Kidney (MDCK) cells are a cell line derived from canine kidneys and are widely used in influenza virus research. plos.org These cells express both N-Acetylneuraminyl-(2-6)-galactose and its isomeric counterpart, N-Acetylneuraminyl-(2-3)-galactose, on their surface. nih.govscispace.com This dual expression makes them a valuable tool for studying the binding preferences of different influenza virus strains. plos.orgtandfonline.com To enhance their utility for studying human influenza viruses, MDCK cells have been genetically engineered to overexpress the ST6GAL1 enzyme, leading to a higher density of α2,6-linked sialic acid receptors. nih.govresearchgate.netnih.gov

The central nervous system features a highly complex and regulated pattern of sialylation. nih.gov Neural membranes have a high concentration of sialic acids, found on both gangliosides and glycoproteins. oup.commdpi.com While α2,6-sialylated N-glycans are scarce in the adult mouse brain, α2,6-sialylated O-glycans are more common. nih.gov This sialylation is crucial for processes like neuronal development and the regulation of cell-cell interactions. nih.govjci.org The presence of sialic acids, with their negative charge, influences the biophysical properties of the cell surface and can modulate the function of receptors and ion channels embedded in the membrane. nih.govwikipedia.org

Data Tables

Table 1: Occurrence of N-Acetylneuraminyl-(2-6)-galactose

| Glycoconjugate Type | Examples | Key Functions |

| Glycoproteins | Cell surface receptors, Mucins | Cell adhesion, Signal transduction, Immune defense |

| Glycolipids | Gangliosides | Neuronal function, Cell recognition, Signal modulation |

Table 2: Tissue and Cell-Specific Expression

| Tissue/Cell Type | Predominant Linkage Type(s) | Biological Significance |

| Human Airway Epithelial Cells | α2,6-sialic acid | Primary receptor for human influenza A viruses. hkmj.orgwikipedia.org |

| Madin-Darby Canine Kidney (MDCK) Cells | α2,3- and α2,6-sialic acid | In-vitro model for influenza virus research. nih.govscispace.com |

| Neural Membranes | α2,3-, α2,6-, and α2,8-sialic acid | Neuronal development, cell-cell interaction, signal transduction. oup.comnih.gov |

Other Mammalian Cell Lines and Tissues (e.g., Bovine Fetuin)

The N-Acetylneuraminyl-(2-6)-galactose structure is not only prevalent in humans but is also found across various mammalian species and is studied in different cell lines and tissues. A notable example is bovine fetuin, a glycoprotein (B1211001) found in fetal bovine serum that is extensively used in cell culture.

Bovine fetuin is known to possess both N-linked and O-linked glycans. nih.gov Studies have shown that the non-reducing end galactose residues on both types of glycans in fetal bovine fetuin are fully sialylated, indicating the presence of terminal sialic acid attachments. nih.gov The enzyme ST6Gal1, which is specific for creating the α2,6-sialyl linkage on N-glycans, has been shown to act on asialofetuin (fetuin with sialic acids removed), demonstrating that the necessary galactose acceptor sites are present. mdpi.com This indicates that N-Acetylneuraminyl-(2-6)-galactose is a key terminal structure on the N-glycans of this protein.

The expression of α2,6-linked sialic acids, and therefore the N-Acetylneuraminyl-(2-6)-galactose motif, is not uniform across all cell lines or tissues. For instance, Chinese hamster ovary (CHO) cells, a common cell line for producing recombinant therapeutic proteins, typically lack the α2,6-sialyltransferase enzyme and thus produce glycoproteins with α2,3-linked sialic acids instead. nih.gov In contrast, human cell lines and tissues often exhibit a higher degree of α2,6-sialylation. nih.gov The presence of N-glycolylneuraminic acid (Neu5Gc), another form of sialic acid, can also occur in non-human mammalian cell lines, which is significant as it can be immunogenic in humans. jhpor.complos.org

The differential expression of the enzymes that synthesize these linkages is a key factor in the varied glycan profiles observed in different biological contexts. Research into the glycosylation patterns of various mammalian cell lines and tissues is crucial for understanding the biological roles of these structures and for the production of biotherapeutics with human-like glycosylation.

Context within Complex Oligosaccharide Chains (e.g., Sialyllactosamine)

The N-Acetylneuraminyl-(2-6)-galactose disaccharide rarely exists in isolation. Instead, it typically forms the terminal cap of more complex oligosaccharide chains attached to proteins (glycoproteins) and lipids (glycolipids). A prominent example of such a structure is 6-Sialyllactosamine (6'-SLN), a trisaccharide with the structure NeuAc(α2-6)Gal(β1-4)GlcNAc. nih.gov In this structure, the N-Acetylneuraminyl-(2-6)-galactose unit is linked to an N-acetylglucosamine (GlcNAc) residue.

This trisaccharide, and by extension the N-Acetylneuraminyl-(2-6)-galactose core, serves as a critical biological epitope. nih.govnih.gov It is widely distributed in various tissues and is involved in fundamental biological processes, including the regulation of the immune response. hmdb.ca The enzyme responsible for the synthesis of the 6-Sialyllactosamine structure is β-galactoside α2,6-sialyltransferase (ST6Gal1), which catalyzes the transfer of sialic acid to a terminal galactose residue of a lactosamine (Galβ1-4GlcNAc) unit. hmdb.ca

The expression of ST6Gal1 and the resulting α2,6-sialylated structures are highly regulated and can change significantly during development and in disease states. Notably, an upregulation of ST6Gal1 and an increase in cell surface α2,6-sialylation are frequently observed in various types of cancer, including colorectal, pancreatic, breast, and ovarian cancers. nih.govnih.gov This altered glycosylation is not a random event but is implicated in promoting malignant phenotypes such as increased invasion, metastasis, and resistance to apoptosis. nih.govmdpi.comnih.gov For example, the α2,6-sialylation of certain cell surface receptors, like integrins and death receptors (e.g., Fas), can modulate their function and impact cell signaling pathways that control cell survival and motility. mdpi.comnih.gov

Molecular Recognition and Biological Interactions of N Acetylneuraminyl 2 6 Galactose Glycans

Protein-Glycan Interactions with Endogenous Lectins

Within the host, specific lectins have evolved to recognize and bind to sialylated glycans, including the Neu5Acα2-6Gal motif. These interactions are fundamental to immune regulation and cell-cell signaling.

Siglecs are a family of I-type lectins primarily expressed on the surface of immune cells, where they play a crucial role in modulating immune responses through their recognition of sialic acid-containing ligands. wikipedia.orgnih.gov Each Siglec possesses an N-terminal V-type immunoglobulin domain that mediates this binding, with a conserved arginine residue forming a key salt bridge with the carboxyl group of sialic acid. wikipedia.org

The specificity of Siglecs for different sialic acid linkages is a critical determinant of their biological function. wikipedia.org Several members of the Siglec family exhibit a distinct preference for the Neu5Acα2-6Gal linkage. For instance, CD22 (Siglec-2), predominantly found on B cells, shows a strong and specific binding to α2-6-linked sialic acids. nih.govmdpi.comrsc.org This interaction is crucial for regulating B-cell activation and maintaining immune tolerance. The structural basis for this specificity lies in the architecture of the binding pocket, which accommodates the α2-6 linkage more favorably than other linkages like α2-3. mdpi.com Other Siglecs, such as Siglec-6, have also been shown to recognize α2-6 linked sialic acids, although their binding preferences can be more complex and may involve other parts of the glycan structure. wikipedia.org

| Siglec | Preferred Sialic Acid Linkage(s) | Key Functions |

| Siglec-1 (Sialoadhesin) | Neu5Acα2-3Gal plos.org | Adhesion of macrophages to other cells |

| Siglec-2 (CD22) | Neu5Acα2-6Gal mdpi.comrsc.org | Regulation of B-cell signaling and survival |

| Siglec-7 | Neu5Acα2-8Neu5Ac, Neu5Acα2-6GalNAc plos.orgasm.org | Inhibition of NK cell cytotoxicity |

| Siglec-9 | Neu5Acα2-3Gal and Neu5Acα2-6Gal rsc.orgwustl.edu | Regulation of neutrophil and macrophage function |

This table summarizes the binding preferences of selected human Siglecs, highlighting the specific recognition of the Neu5Acα2-6Gal linkage by Siglec-2.

Beyond the Siglec family, other endogenous lectins, such as galectins, also interact with sialylated glycans, although the nature of these interactions can be more varied. Galectins are a family of β-galactoside-binding proteins that play roles in cell adhesion, differentiation, and apoptosis.

The presence of a sialic acid cap, particularly with an α2-6 linkage, can modulate the binding of galectins to the underlying galactose residue. For some galectins, the addition of an α2-6 linked sialic acid can inhibit binding because the free hydroxyl group on the sixth carbon of galactose, which is crucial for galectin recognition, is blocked. researchgate.net However, this is not a universal rule, and different galectins exhibit differential recognition of sialylated structures. For example, while Galectin-1 binds to α2-3-sialylated glycans but not α2-6-sialylated ones, Galectin-3 has been shown to bind to some glycans terminating in either α2-3 or α2-6 sialic acid. nih.govku.dk In contrast, Galectin-2 shows significantly reduced binding to all sialylated glycans. nih.govku.dk

| Galectin | Binding to α2-3 Sialylated Glycans | Binding to α2-6 Sialylated Glycans |

| Galectin-1 | Yes nih.govku.dk | No nih.govku.dk |

| Galectin-2 | Reduced nih.govku.dk | Reduced nih.govku.dk |

| Galectin-3 | Yes (to some) nih.govku.dk | Yes (to some) nih.govku.dk |

| Galectin-8 (N-domain) | High affinity nih.gov | Not specified |

This table illustrates the differential binding of human galectins to sialylated glycans, showing that the α2-6 linkage can have varying effects on recognition depending on the specific galectin.

Host-Pathogen Recognition Mechanisms

The Neu5Acα2-6Gal motif is a prominent feature on the surface of host cells, making it a key target for pathogens seeking to attach, invade, and evade the immune system.

Many viruses have evolved surface proteins that specifically recognize sialylated glycans as receptors for attachment to host cells, a critical first step in the infection cycle.

Influenza Virus Hemagglutinin (HA): The hemagglutinin (HA) glycoprotein (B1211001) of the influenza virus is a classic example of a viral lectin that mediates binding to host cell sialic acids. The specificity of HA for different sialic acid linkages is a major determinant of the virus's host range. Human influenza viruses preferentially bind to Neu5Acα2-6Gal, which is the predominant sialic acid linkage found on epithelial cells of the human upper respiratory tract. nih.govasm.orgrsc.org In contrast, avian influenza viruses typically show a preference for Neu5Acα2-3Gal, which is more abundant in the avian gut. This receptor specificity is a critical barrier to the cross-species transmission of influenza viruses. acs.org

Rotavirus VP4/VP8 Subunit:* Rotaviruses, a major cause of gastroenteritis, also utilize sialic acids for host cell attachment. The viral spike protein VP4, specifically its VP8* domain, is responsible for recognizing and binding to glycans. frontiersin.org While some rotavirus strains are sialic acid-dependent for infectivity, the interaction is often more focused on the N-acetylneuraminic acid moiety itself. nih.govunimelb.edu.auoup.com Studies investigating the binding of the rhesus rotavirus VP8* core to a synthetic disaccharide, N-acetylneuraminosyl-(α2-6)-galactose, found that the Neu5Ac moiety accounted for the majority of the interaction, with the galactose portion being more exposed to the solvent. nih.govoup.com This suggests that for this particular strain, while it can bind the α2-6 linked structure, the primary recognition determinant is the terminal sialic acid.

| Viral Protein | Virus | Specificity for Neu5Acα2-6Gal | Role in Infection |

| Hemagglutinin (HA) | Human Influenza A Virus | High nih.govrsc.org | Attachment to respiratory epithelial cells |

| VP8 subunit of VP4* | Rotavirus (some strains) | Binds, but Neu5Ac is the main determinant nih.govoup.com | Initial attachment to host intestinal cells |

This table outlines the interaction of key viral proteins with the Neu5Acα2-6Gal glycan, emphasizing the critical role of this interaction in viral tropism and infectivity.

The mucosal surfaces of the respiratory, gastrointestinal, and urogenital tracts are rich in sialylated glycans, which serve as attachment sites for a variety of bacteria. nih.govnih.gov Bacterial adhesins, proteins expressed on the bacterial surface, can exhibit specificities for different glycan structures, including those terminating in Neu5Acα2-6Gal. This binding is a crucial step in bacterial colonization, as it allows the bacteria to resist mechanical clearance mechanisms, such as mucus flow, and establish a foothold for infection. wjgnet.com For example, various pathogens that colonize the respiratory tract have adhesins that recognize sialylated receptors, facilitating their attachment to the mucosal epithelium. The presence of N-acetylneuraminic acid can also reduce electrostatic repulsion between the negatively charged bacterial and host cell surfaces, further promoting adhesion. wjgnet.com

One of the most sophisticated strategies employed by pathogens is molecular mimicry, where they decorate their own surfaces with structures that resemble those of the host. nih.govfrontiersin.org By displaying host-like glycans, such as those terminating in sialic acid, pathogens can camouflage themselves from the host immune system. nih.goviucr.org

This strategy extends to the specific mimicry of Neu5Acα2-6Gal and other sialylated structures to subvert immune recognition. For instance, some bacteria can co-opt host inhibitory receptors, like Siglecs, by presenting sialylated capsular polysaccharides that mimic host glycans. wustl.edunih.govashpublications.org Group B Streptococcus (GBS), for example, has a capsule that can display terminal Siaα2-3Galβ1-4GlcNAc, a structure that can engage Siglec-9 on neutrophils. wustl.eduashpublications.orgucsd.edu This engagement can dampen the neutrophil's antimicrobial functions, such as the oxidative burst, thereby promoting bacterial survival. wustl.eduashpublications.org This hijacking of the host's "self-recognition" system represents a powerful mechanism of immune evasion, allowing the pathogen to persist and cause disease. frontiersin.orgiucr.org

Role in Immune System Modulation

The N-Acetylneuraminyl-(2-6)-galactose glycan structure plays a pivotal role in the modulation of the immune system. Its expression on the surface of various cells allows for specific recognition by immune components, leading to a range of effects from antigenic responses to the fine-tuning of immune cell homeostasis and inflammation.

Antigenic Epitope Recognition by Antibodies

The N-Acetylneuraminyl-(2-6)-galactose motif can serve as an antigenic epitope, being recognized by specific antibodies. This recognition is highly dependent on the precise structural presentation of the glycan, including the nature of the sialic acid and the underlying carbohydrate chain.

One notable example of an antibody that recognizes an α2,6-linked sialic acid epitope is the monoclonal antibody GL7. GL7 is widely used as a marker for germinal center B cells, which are critical for adaptive immunity. Its epitope has been identified as an α2,6-linked N-acetylneuraminic acid (Neu5Ac) on a lactosamine glycan chain nih.gov. The binding of GL7 is sensitive to modifications of the sialic acid, highlighting the specificity of antibody recognition for these glycan structures nih.gov.

The immunogenicity of sialylated epitopes can also be influenced by modifications to the sialic acid molecule itself. For instance, 9-O-acetylation of sialic acid can modulate the binding of proteins that recognize these structures, such as CD22 (Siglec-2) rupress.orgglycoforum.gr.jp. This suggests that subtle changes in the chemical structure of the N-Acetylneuraminyl-(2-6)-galactose epitope can significantly alter its recognition by antibodies and other immune proteins. While a wide array of antibodies targeting various glycan structures exists, the specific recognition of the terminal N-Acetylneuraminyl-(2-6)-galactose sequence is a key factor in the generation of specific immune responses.

The table below summarizes key antibodies and their specificity for related sialylated epitopes.

| Antibody/Lectin | Recognized Epitope | Biological Context |

| GL7 | α2,6-linked N-acetylneuraminic acid on a lactosamine chain nih.gov | Marker for germinal center B cells nih.gov |

| Anti-M and Anti-N Monoclonal Antibodies | Sialic acid-dependent epitopes on glycophorin A, with some showing preference for sialic acid linked to galactose or N-acetylgalactosamine nih.gov | Human MNSs blood group system nih.gov |

Influence on Innate and Adaptive Immune Cell Homeostasis and Inflammation

The N-Acetylneuraminyl-(2-6)-galactose glycan is a crucial ligand for the Siglec (sialic acid-binding immunoglobulin-like lectin) family of receptors, which are key regulators of immune cell function. Through these interactions, this glycan plays a significant role in maintaining immune homeostasis and modulating inflammatory responses.

B Cell Homeostasis:

A primary example of this regulatory role is observed in B lymphocytes, which express the inhibitory receptor CD22 (Siglec-2). CD22 specifically recognizes N-Acetylneuraminyl-(α2-6)-galactose structures present on the surface of B cells and other cells nih.govoup.comnih.gov. This interaction is fundamental to B cell homeostasis and the prevention of autoimmunity.

Upon binding to its sialylated ligands, CD22 becomes phosphorylated on immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. This leads to the recruitment of the tyrosine phosphatase SHP-1, which in turn dampens B cell receptor (BCR) signaling and inhibits excessive B cell activation glycoforum.gr.jpnih.govoup.com. The presence of these "self" associated molecular patterns in the form of α2,6-sialylated glycans on B cells helps to set a threshold for B cell activation, preventing responses to weak or self-antigens.

Studies in mice lacking the enzyme ST6Gal I, which is responsible for synthesizing the α2,6-sialic acid linkage, have demonstrated the importance of this interaction. B cells from these mice lack the ligands for CD22, leading to altered B cell signaling and immune responses rupress.orgoup.com. Interestingly, the absence of these ligands can lead to a more profound inhibition of BCR signaling in some contexts, suggesting a complex regulatory role for the CD22-ligand interaction rupress.org. The expression of CD22 ligands can be dynamically regulated during B cell activation. For instance, in germinal center B cells, there is a downregulation of certain sialic acid species, which can modulate CD22 function and influence B cell fate nih.govglycoforum.gr.jp.

T Cell and Dendritic Cell Interactions:

While the most well-characterized role of N-Acetylneuraminyl-(2-6)-galactose is in B cell regulation, sialylated glycans also influence other immune cells. The expression of α2,6-linked sialic acids on the surface of T lymphocytes and dendritic cells (DCs) can modulate their function and interactions pnas.org. For instance, CD22 on B cells can interact with α2,6-sialylated ligands on T cells in trans, potentially influencing T cell help for B cell responses pnas.org.

Inflammation:

Alterations in the expression of N-Acetylneuraminyl-(2-6)-galactose and other sialylated structures are associated with inflammatory conditions. A decrease in α2,6-sialylation can expose underlying galactose residues, which can be recognized by galectins, a family of proteins that can promote inflammation researchgate.net. Conversely, the interaction of sialylated structures with inhibitory Siglecs on myeloid cells can dampen inflammatory responses researchgate.net. For example, the engagement of inhibitory Siglecs on macrophages can suppress their activation and the production of pro-inflammatory cytokines.

The table below provides an overview of the key immune cells and receptors influenced by N-Acetylneuraminyl-(2-6)-galactose and the functional consequences.

| Immune Cell | Receptor | Functional Consequence of Ligand Binding |

| B Lymphocyte | CD22 (Siglec-2) nih.gov | Inhibition of B cell receptor (BCR) signaling, maintenance of tolerance, regulation of B cell activation glycoforum.gr.jpnih.govoup.com |

| T Lymphocyte | - (as ligand) | Modulation of interaction with B cells via CD22 pnas.org |

| Dendritic Cell | - (as ligand) | Potential modulation of antigen presentation and interaction with other immune cells frontiersin.org |

| Macrophage | Inhibitory Siglecs | Dampening of inflammatory responses and cytokine production researchgate.net |

Functional Roles in Cellular and Developmental Processes

Modulation of Cell-Cell Interactions

Sialic acids at the cell surface are pivotal in mediating interactions between cells. iucr.org The presence of N-Acetylneuraminyl-(2-6)-galactose on the termini of cell surface glycoproteins and glycolipids significantly influences how a cell interacts with its environment and with other cells. researchgate.netmdpi.com

The N-Acetylneuraminyl-(2-6)-galactose motif is a crucial recognition marker in cellular adhesion. mdpi.com Its presence can prevent the attachment of certain microbes to epithelial cells, demonstrating its role in modulating cell adhesion events. ebi.ac.uk The structural similarities between these terminal carbohydrate sequences on the cell surface and free oligosaccharides found in human milk suggest a competitive inhibition mechanism, where free oligosaccharides prevent pathogens from binding to epithelial cells. ebi.ac.uk

Furthermore, this linkage is famously distinguished by its role as a primary receptor for human influenza viruses. The viral hemagglutinin protein recognizes and binds specifically to the NeuAcα2,6Gal structure, an essential first step for viral entry into host cells. rsc.org This contrasts with avian influenza viruses, which show a preference for the NeuAcα2,3Gal linkage, highlighting the critical role of the sialic acid linkage in determining cell and pathogen recognition and adhesion. rsc.org

Impact on Cell Signaling Pathways

The N-Acetylneuraminyl-(2-6)-galactose structure is a key ligand for a class of cell surface receptors known as Siglecs (sialic acid-binding immunoglobulin-like lectins), which are crucial in regulating cellular signaling. researchgate.net The interaction between this sialylated structure and its cognate Siglec receptor can initiate or inhibit specific signaling cascades within the cell. For example, Siglec-2 (CD22), found on B-cells, shows a preference for binding to α2,6-linked sialic acids, and this interaction is important for regulating B-cell activation. ebi.ac.uk

Research has also demonstrated that α2,6-sialyltransferase enzymes (which create the NeuAcα2,6Gal linkage) play a role in regulating cell signaling pathways in human intestinal epithelial cells in response to bacterial infection. genecards.org These findings underscore the importance of this specific glycan structure in translating extracellular recognition events into intracellular responses. ontosight.aiontosight.ai A peptide that mimics the Neu5Ac-Gal structure was found to bind to several Siglec receptors, including those that recognize the α2,6 linkage, and could attenuate inhibitory receptor signaling, further supporting the role of this glycan epitope in modulating immune cell activity. plos.org

Mammalian Development and Tissue Morphogenesis

Sialylated glycoconjugates are essential for proper mammalian development. sigmaaldrich.com The expression of different sialic acid linkages is tightly regulated during embryogenesis and tissue development, indicating distinct roles for each structure. The N-Acetylneuraminyl-(2-6)-galactose structure is involved in processes such as the regulation of the immune response, which is integral to development and tissue homeostasis. ebi.ac.uk The enzymes responsible for creating this linkage, ST6Gal transferases, are part of a larger family of sialyltransferases that are critical for synthesizing the diverse array of sialoglycans required for development. nih.gov

Specific Functions in Nervous System Development and Stability

The brain has the highest concentration of sialic acids in the body, where they are integral to nervous system development and function. frontiersin.org While much of the focus in neurobiology has been on polysialic acid (α2,8-linked) and α2,3-linked structures, the α2,6-linkage also plays a specific role.

Table 1: Research Findings on N-Acetylneuraminyl-(2-6)-galactose Functions

| Functional Area | Key Research Finding | Significance | Source |

|---|---|---|---|

| Cellular Adhesion | Serves as the primary receptor for human influenza viruses. | Demonstrates high-specificity molecular recognition that mediates pathogen-host interaction. | rsc.org |

| Cell Signaling | Acts as a ligand for Siglec receptors, such as Siglec-2 (CD22) on B-cells. | Modulates immune cell activation and signaling pathways. | ebi.ac.ukplos.org |

| Nervous System Development | Expression of N-glycans with NeuAcα(2-6)Gal linkages is dynamically regulated in the mouse cerebral cortex during development. | Suggests a role in specific developmental processes like neuronal recognition and synaptogenesis. | researchgate.net |

| Cell-Cell Interactions | The structure is involved in preventing the attachment of certain pathogenic microbes to epithelial cells. | Highlights a protective role in modulating cellular interactions at mucosal surfaces. | ebi.ac.uk |

Involvement in Pathophysiological Mechanisms Molecular and Cellular Level

Glycosylation Alterations in Carcinogenesis

Aberrant glycosylation is a well-established hallmark of cancer. mdpi.comnih.gov This involves changes in the composition and structure of glycans on the cell surface, which can significantly impact cancer development and progression. mdpi.com

Impact on Tumor Progression and Metastasis

The increased presence of α2,6-linked sialic acid, which includes the N-Acetylneuraminyl-(2-6)-galactose motif, on the surface of cancer cells is strongly associated with tumor progression and metastasis. gutnliver.orgmdpi.com This hypersialylation is driven by the overexpression of specific enzymes called sialyltransferases, particularly ST6GAL1. nih.govfrontiersin.org

Elevated levels of ST6GAL1 lead to an increase in α2,6-sialylated N-glycan structures on the cancer cell surface, which has been positively correlated with metastasis and a poor prognosis in various cancers, including colorectal, breast, ovarian, and lung cancer. nih.govgutnliver.org This altered glycosylation contributes to several key aspects of metastasis:

Cell Adhesion and Migration: Changes in sialylation can affect cell-cell and cell-matrix interactions, promoting the detachment of tumor cells from the primary tumor and their migration to distant sites. gutnliver.orgfrontiersin.org For instance, in breast cancer cells, overexpression of ST6GAL1 has been shown to enhance integrin-mediated cell migration. nih.gov

Invasion: Increased α2,6 sialylation can enhance the invasive properties of cancer cells. gutnliver.org In pancreatic cancer, high expression of ST6GAL1 leads to increased α-2,6 sialylation and activation of the epidermal growth factor receptor (EGFR), which in turn promotes cell invasiveness. nih.gov

Immune Evasion: The dense layer of sialic acids can mask underlying antigens on the cancer cell surface, helping them to evade recognition and destruction by the immune system. frontiersin.org This masking effect can inhibit the binding of immune cells, such as natural killer (NK) cells.

Angiogenesis: Aberrant sialylation can also contribute to the formation of new blood vessels that supply the tumor with nutrients, a process known as angiogenesis. mdpi.com

Aberrant Sialylation Patterns in Malignancy

The enzyme responsible for creating this linkage, β-galactoside α-2,6-sialyltransferase (ST6Gal-I), is often upregulated in cancer cells. gutnliver.orgmdpi.com This upregulation can be driven by oncogenes like Ras. oncotarget.com The resulting increase in α2,6-sialylated structures contributes to the malignant phenotype by influencing cell signaling, adhesion, and immunity. gutnliver.orgfrontiersin.org For example, the sialylation of integrins, a class of cell adhesion molecules, can modulate their function and promote cancer cell migration and invasion. nih.gov

Table 1: Role of Aberrant α2,6-Sialylation in Different Cancers

| Cancer Type | Key Findings | References |

|---|---|---|

| Colorectal Cancer | Overexpression of ST6 Gal I and increased α2,6 sialylation are correlated with metastasis and poor prognosis. | gutnliver.org |

| Breast Cancer | ST6GAL1 overexpression promotes TGFβ-induced epithelial-mesenchymal transition (EMT) and enhances cell migration. | nih.gov |

| Pancreatic Cancer | High ST6GAL1 expression leads to increased α-2,6 sialylation and activation of EGFR, promoting invasiveness. | nih.gov |

| Non-Small-Cell Lung Cancer | Expression of α-2,6-GalSA is associated with tumor differentiation and may have prognostic implications for brain metastases. | nih.gov |

| Ovarian Cancer | Overexpression of ST6 Gal I is observed. | gutnliver.org |

Contributions to Infectious Disease Pathogenesis

The N-Acetylneuraminyl-(2-6)-galactose structure serves as a crucial recognition site and receptor for a variety of pathogens, including viruses, bacteria, and parasites. Its presence on host cell surfaces can determine the tropism and infectivity of these agents.

Viral Pathogenesis (e.g., Influenza A/B, Rotavirus, SARS-CoV-2)

Influenza A/B: Human influenza viruses preferentially bind to N-Acetylneuraminyl-(2-6)-galactose structures, which are abundant on epithelial cells in the human upper respiratory tract. nih.govmdpi.com The viral hemagglutinin (HA) protein specifically recognizes and attaches to these α2,6-linked sialic acids, initiating the infection process. nih.govmdpi.com In contrast, avian influenza viruses primarily recognize α2,3-linked sialic acids. nih.gov This difference in receptor specificity is a key determinant of the host range and transmissibility of influenza viruses.

Rotavirus: Some strains of rotavirus, a common cause of severe diarrhea in infants and young children, utilize sialic acids for attachment to host cells. acs.org The viral protein VP8* has a sialic acid-binding domain. nih.gov While some studies suggest a role for N-Acetylneuraminyl-(2-6)-galactose in rotavirus infection, others indicate that the virus can also bind to other sialic acid linkages. acs.orgnih.gov For instance, a study showed that a compound containing the N-Acetylneuraminyl-(2-6)-galactose structure could inhibit rotavirus infection in cell culture. acs.org

SARS-CoV-2: The spike (S) protein of SARS-CoV-2, the virus responsible for COVID-19, has been shown to bind to sialic acids. acs.orgnih.gov While the primary receptor for SARS-CoV-2 is the ACE2 protein, sialic acids, including α2,6-linked forms, may act as co-receptors, facilitating the initial attachment of the virus to the host cell. acs.orgmdpi.com NMR studies have demonstrated a direct interaction between the SARS-CoV-2 spike protein and both α2,3- and α2,6-sialylated trisaccharides. nih.gov This interaction is thought to occur at the N-terminal domain of the spike protein. nih.gov

Bacterial Infections (e.g., Biofilm Formation in Chronic Rhinosinusitis, Salmonella, Vibrio cholerae)

Biofilm Formation in Chronic Rhinosinusitis: In chronic rhinosinusitis (CRS), bacterial biofilms can contribute to the persistence of infection. The expression of both Neu5Acα2,3Gal and Neu5Acα2,6Gal is upregulated in the nasal mucosa of patients with CRS. nih.gov This increased expression of sialic acids on the mucosal surface may provide attachment sites for bacteria, thereby promoting biofilm formation. nih.gov

Salmonella: Salmonella species, which can cause foodborne illness, have mechanisms to degrade terminal monosaccharides like N-acetylneuraminic acid and galactose on the surface of intestinal epithelial cells. tandfonline.com This enzymatic degradation helps the bacteria to attach to the host cells, colonize the gut, and subsequently invade the tissue. tandfonline.com While direct binding to N-Acetylneuraminyl-(2-6)-galactose is not explicitly detailed, the utilization of its components is a key part of its pathogenesis.

Vibrio cholerae: The bacterium Vibrio cholerae, the causative agent of cholera, produces a neuraminidase enzyme that plays a significant role in the disease's pathogenesis. nih.govresearchgate.net This enzyme can cleave sialic acids from higher-order gangliosides on the surface of intestinal cells, unmasking the GM1 ganglioside, which then acts as the receptor for the cholera toxin. nih.govnih.gov The Vibrio cholerae neuraminidase can hydrolyze both α-2,3- and α-2,6-linked sialic acids. nih.govresearchgate.net Furthermore, the neuraminidase has a lectin-like domain that specifically binds to N-acetylneuraminic acid, which helps to target the enzyme to sialic acid-rich environments and enhance its catalytic efficiency. nih.govresearchgate.net

Parasitic Infections (e.g., Plasmodium falciparum)

The merozoite stage of the malaria parasite Plasmodium falciparum invades human red blood cells. This invasion process is often dependent on the presence of sialic acids on the erythrocyte surface. semanticscholar.org The parasite's erythrocyte binding antigen 175 (EBA-175) is a key protein involved in this process. semanticscholar.orgrupress.org While EBA-175 preferentially binds to N-acetylneuraminic acid linked to galactose via an α2-3 linkage on glycophorin A, oligosaccharides containing the N-Acetylneuraminyl-(2-6)-galactose linkage have been shown to have only a slight inhibitory effect on this binding. semanticscholar.orgrupress.org This indicates that while the α2-3 linkage is the primary receptor, the α2-6 linkage might play a minor or indirect role in the interaction.

Role in Autoimmune and Inflammatory Conditions (e.g., IgA Nephropathy)

The terminal positioning of sialic acids on glycan chains, such as in the N-Acetylneuraminyl-(2-6)-galactose structure, plays a critical role in a multitude of biological processes, including cell-cell communication, inflammation, and immune defense. gutnliver.org The specific linkage of sialic acid to the underlying sugar, for instance, via α-(2,3) or α-(2,6) glycosidic bonds to galactose or N-acetylgalactosamine, dictates its functional role. mdpi.com Alterations in these sialylation patterns are increasingly recognized as key factors in the pathophysiology of various autoimmune and inflammatory diseases. mdpi.comnih.gov A primary example of this is seen in Immunoglobulin A Nephropathy (IgAN), the most prevalent form of primary glomerulonephritis globally. nih.gov

IgA Nephropathy is fundamentally a disease of aberrant glycosylation, specifically concerning the O-linked glycans in the hinge region of the Immunoglobulin A1 (IgA1) subclass. nih.govigan.org In healthy individuals, this hinge region contains three to six clustered O-glycans. mdpi.com The core structure of these glycans typically consists of N-acetylgalactosamine (GalNAc) attached to a serine or threonine residue, which is then extended by a β1,3-linked galactose (Gal) residue. nih.govmdpi.com This core 1 disaccharide (Gal-β1,3-GalNAc) can be further capped with sialic acid (N-acetylneuraminic acid). Sialic acid is attached to the galactose residue via an α2,3-linkage and to the N-acetylgalactosamine residue via an α2,6-linkage. mdpi.comabdominalkey.com

The central molecular defect in IgAN is the presence of galactose-deficient IgA1 (Gd-IgA1) in circulation. igan.orgnih.gov In patients with IgAN, a significant portion of the IgA1 O-glycans lack the terminal galactose residue, leading to the exposure of underlying N-acetylgalactosamine (GalNAc). igan.orgabdominalkey.comresearchgate.net This galactose deficiency is believed to stem from reduced activity of the enzyme Core 1 β1,3-galactosyltransferase (C1GalT1), which is responsible for adding galactose to GalNAc. nih.gov

This aberrant glycosylation creates novel glycan structures that are central to the disease's pathogenesis. The exposed GalNAc on Gd-IgA1 can be sialylated. igan.org A frequent modification found in IgAN patients is the attachment of sialic acid to this terminal GalNAc via an α2,6-linkage. researchgate.netnih.gov This reaction is catalyzed by the enzyme N-acetylgalactosaminide α2,6-sialyltransferase II (ST6GalNAc-II). researchgate.netnih.gov The presence of sialic acid on the GalNAc residue can prevent the subsequent attachment of galactose, thereby contributing to the galactose-deficient state. mdpi.com

These structurally modified Gd-IgA1 molecules are recognized as autoantigens by the immune system. igan.org This leads to the generation of glycan-specific autoantibodies, primarily of the IgG class, that target the galactose-deficient hinge region of IgA1. cjn.org.cn The formation of these pathogenic Gd-IgA1/IgG immune complexes is a critical step in the disease process. igan.orgcjn.org.cn These circulating immune complexes eventually deposit in the glomerular mesangium of the kidneys. nih.gov The deposition triggers a local inflammatory response, leading to mesangial cell proliferation, extracellular matrix overproduction, and complement activation, which collectively cause glomerular injury and a progressive decline in renal function. nih.govnih.gov

Table 1: Key Molecules and their Roles in IgA Nephropathy Pathophysiology

| Molecule/Component | Description in Healthy State | Alteration in IgA Nephropathy | Pathophysiological Consequence |

| IgA1 Hinge Region O-Glycan | Core 1 structure: Galactose-β1,3-N-acetylgalactosamine (Gal-GalNAc). Can be sialylated on Gal (α2,3) or GalNAc (α2,6). nih.govmdpi.com | Deficiency in galactose, exposing terminal N-acetylgalactosamine (GalNAc). igan.org | Creates a novel antigenic site. igan.org |

| Galactose-deficient IgA1 (Gd-IgA1) | Present at very low levels. abdominalkey.com | Significantly elevated serum levels. igan.orgabdominalkey.com | Acts as an autoantigen. igan.org |

| N-Acetylneuraminyl-α(2-6)-N-acetylgalactosamine | A possible minor glycan form. | A frequent terminal structure on Gd-IgA1 due to sialylation of exposed GalNAc. researchgate.netnih.gov | Contributes to the autoantigenic nature of Gd-IgA1. mdpi.com |

| C1GalT1 (Core 1 β1,3-galactosyltransferase) | Enzyme responsible for adding galactose to GalNAc to form the core 1 O-glycan. nih.gov | Potentially reduced activity or expression in B cells. nih.gov | Leads to the production of Gd-IgA1. nih.gov |

| ST6GalNAc-II (α2,6-sialyltransferase II) | Enzyme that can add sialic acid to GalNAc. researchgate.netnih.gov | Sialylates the exposed GalNAc on galactose-deficient IgA1. researchgate.net | Forms sialylated Gd-IgA1, preventing galactosylation and contributing to the pathology. mdpi.com |

| Anti-glycan IgG Autoantibodies | Not directed against self-IgA1. | Recognize and bind to the galactose-deficient hinge region of IgA1. cjn.org.cn | Form pathogenic immune complexes with Gd-IgA1. igan.orgcjn.org.cn |

| Immune Complexes | Normal clearance of IgA. | Formation of large Gd-IgA1/IgG immune complexes. igan.org | Deposition in the glomerular mesangium, inducing inflammation and kidney damage. nih.gov |

Advanced Methodologies for Analysis and Detection of N Acetylneuraminyl 2 6 Galactose

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of N-Acetylneuraminyl-(2-6)-galactose, providing insights into its atomic connectivity, conformation, and interactions with other molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural characterization of sialyl-oligosaccharides. One-dimensional and two-dimensional NMR experiments provide detailed information on the anomeric configuration, linkage position, and conformation of the molecule. The chemical shifts of specific protons and carbons are highly sensitive to the glycosidic linkage; for instance, the linkage of N-acetylneuraminic acid to the C-6 position of galactose induces characteristic downfield shifts in the 13C NMR spectrum for the C-6 carbon of galactose and upfield shifts for C-5, compared to the free galactose residue uu.nltandfonline.com.

Saturation Transfer Difference (STD) NMR is a particularly valuable technique for studying the binding of N-Acetylneuraminyl-(2-6)-galactose to its protein receptors, such as lectins or sialidases uea.ac.uknih.govoup.com. In an STD NMR experiment, selective saturation of protein resonances is transferred to the protons of a bound ligand. By observing the difference spectrum, the specific ligand protons in close proximity to the protein can be identified, thus mapping the binding epitope oup.comnih.gov. For the N-Acetylneuraminyl-(2-6)-galactose disaccharide, STD NMR studies have shown that in many interactions, the N-acetylneuraminic acid (Neu5Ac) moiety provides the majority of the binding contacts, while the galactose residue may be more solvent-exposed nih.gov.

| Technique | Information Obtained | Application Example for N-Acetylneuraminyl-(2-6)-galactose |

| 1D/2D NMR | Linkage analysis, anomeric configuration, sequence of monosaccharides, conformational analysis. | Determination of the α(2-6) linkage through characteristic chemical shifts of Gal C-6 and C-5 and Neu5Ac protons uu.nlnih.gov. |

| STD NMR | Mapping of ligand binding epitopes, identification of key interaction moieties. | Identifying that the N-acetyl and glycerol (B35011) side-chain protons of the Neu5Ac residue are in close contact with a protein binding pocket nih.govnih.gov. |

| trNOE | Conformational analysis of the bound ligand. | Determining the bioactive conformation of the disaccharide when bound to a receptor protein. |

Mass spectrometry (MS) is a cornerstone technology for glycan analysis due to its high sensitivity and ability to determine composition and sequence nih.gov. Distinguishing between linkage isomers like N-Acetylneuraminyl-(2-3)-galactose and N-Acetylneuraminyl-(2-6)-galactose by MS alone is challenging as they are isobaric. However, tandem MS (MS/MS) techniques can generate linkage-specific fragment ions acs.org. For example, negative-ion mode collision-induced dissociation (CID) can produce cross-ring cleavage fragments that are diagnostic of the linkage position acs.orgnih.gov. Chemical derivatization strategies, such as linkage-specific alkylamidation, can also be employed to introduce a mass difference between the isomers, allowing for their differentiation by MS researchgate.net.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it traverses a gas-filled drift tube indiana.edunih.gov. Different glycosidic linkages can result in distinct three-dimensional structures, which in turn lead to different collision cross-sections (CCS) and drift times rsc.org. This allows for the baseline separation of N-Acetylneuraminyl-(2-6)-galactose from its α(2-3) and other isomers, even when they are part of complex glycopeptide mixtures nih.govrsc.org.

| Technique | Principle | Application for N-Acetylneuraminyl-(2-6)-galactose |

| Tandem MS (MS/MS) | Fragmentation of precursor ions to generate structurally informative product ions. | Generation of diagnostic fragment ions (e.g., cross-ring cleavages) that differ between α(2-6) and α(2-3) linkages acs.org. |

| IM-MS | Separation of ions based on their drift time through a gas-filled cell, which depends on their collision cross-section (CCS). | Separation of isobaric α(2-6) and α(2-3) sialylated isomers based on their different conformations and CCS values indiana.edursc.org. |

| MS with Chemical Derivatization | Specific chemical reactions to modify one isomer, introducing a mass difference. | Linkage-specific alkylamidation of the α(2-3) isomer allows for its mass-based differentiation from the unmodified α(2-6) isomer researchgate.net. |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation and purification of N-Acetylneuraminyl-(2-6)-galactose from complex biological mixtures and for its separation from structural isomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glycans. For highly polar compounds like sialylated oligosaccharides, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective nih.govchromatographyonline.comnih.gov. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile (B52724) chromatographyonline.com. This creates a water-enriched layer on the stationary phase, and separation is achieved based on the partitioning of analytes between this layer and the bulk mobile phase nih.gov.

HILIC can effectively separate sialylated glycans based on the number, charge, and linkage of sialic acid residues. Generally, glycans containing α(2-6)-linked sialic acid are retained longer and elute later than their corresponding α(2-3) isomers on certain HILIC columns nih.govnih.gov. The coupling of Ultra-Performance Liquid Chromatography (UPLC) with HILIC (HILIC-UPLC) provides higher resolution and sensitivity, enabling the detailed analysis of sialylated glycoforms from complex samples manchester.ac.ukoup.com.

Thin-Layer Chromatography (TLC) is a simple, cost-effective method for the separation and qualitative analysis of sialic acid-containing oligosaccharides tandfonline.comactachemscand.org. Separation is achieved on a silica (B1680970) gel plate using specific solvent systems, typically containing a mixture of a polar organic solvent (like propanol), water, and sometimes an acid or base (like ammonia (B1221849) or formic acid) to improve resolution actachemscand.org. After separation, the spots are visualized using a sialic acid-specific spray reagent, such as resorcinol-HCl tandfonline.com. TLC can resolve N-Acetylneuraminyl-(2-6)-galactose from its α(2-3) isomer, with the two compounds exhibiting different retention factor (Rf) values in appropriate solvent systems actachemscand.org.

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility compared to conventional TLC. It utilizes plates with smaller, more uniform particles, allowing for the separation of closely related compounds and quantitative analysis through densitometry pensoft.net.

| Parameter | TLC Conditions for Sialyl-Oligosaccharides actachemscand.org |

| Stationary Phase | Silica Gel G |

| Mobile Phase | Propanol : 1 N Ammonia : Water (6:2:1, v/v/v) |

| Detection | Resorcinol spray reagent |

| Example Rf values | N-acetylneuraminic acid (NANA): 0.23, Neu5Acα(2-6)Gal: (Higher Rf), Neu5Acα(2-3)Gal: (Lower Rf) |

Chemoenzymatic and Glycoengineering Approaches for Detection and Labeling

Chemoenzymatic and glycoengineering strategies provide highly specific methods for the detection and labeling of N-Acetylneuraminyl-(2-6)-galactose. These approaches leverage the high specificity of enzymes, such as glycosyltransferases, combined with chemical reporters researchgate.net.

A common strategy involves using a specific α(2-6)-sialyltransferase, such as ST6Gal-I, to transfer a modified N-acetylneuraminic acid analog from a corresponding CMP-donor substrate onto a terminal galactose residue nih.gov. The modified sialic acid contains a bioorthogonal handle, such as an azide (B81097) or an alkyne group. This tag can then be covalently linked to a probe molecule (e.g., a fluorophore or biotin) via a highly specific chemical reaction like the copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") acs.org. This allows for the specific visualization or enrichment of glycans and glycoproteins that bear the N-Acetylneuraminyl-(2-6)-galactose motif researchgate.netoup.com.

Conversely, specific enzymes can be used for selective removal. For instance, linkage-specific sialidases can differentiate between α(2-3) and α(2-6) linkages. Treatment with an α(2-3)-specific sialidase followed by analysis can confirm the presence of the resistant α(2-6) linkage. This enzymatic approach is often used in conjunction with MS or HPLC analysis to confirm linkage assignments nih.govacs.org. These glycoengineering techniques are powerful tools for studying the dynamics and function of specific sialylated structures in living cells and complex biological systems oup.comresearchgate.netbiorxiv.org.

Biophysical Techniques for Interaction Analysis (e.g., Atomic Force Microscopy, Optical Tweezers)

To delve deeper into the molecular-level interactions of N-Acetylneuraminyl-(2-6)-galactose, highly sensitive biophysical techniques such as Atomic Force Microscopy (AFM) and Optical Tweezers are employed. These methods provide quantitative data on the forces and dynamics of single-molecule interactions.

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale and for measuring the forces between a sharp probe and a sample surface. mdpi.commdpi.com In the context of glycobiology, AFM can be used to probe the interactions between a single glycan molecule, such as Neu5Acα2-6Gal, and its corresponding receptor. By functionalizing the AFM tip with a specific lectin or antibody, the unbinding force between the tip and a surface coated with the glycan can be measured. This provides direct insight into the strength of the interaction at the single-molecule level. Furthermore, AFM can be used to map the distribution of specific glycans on a cell surface, providing high-resolution images of their spatial organization. mdpi.com

Optical Tweezers are instruments that use a highly focused laser beam to trap and manipulate microscopic objects, such as dielectric beads. mdpi.comnih.govlumicks.com By attaching a single glycan-binding protein to one bead and a Neu5Acα2-6Gal-containing glycan to another, the interaction between them can be directly observed and manipulated. sciencedaily.com Optical tweezers can apply piconewton-scale forces to pull the molecules apart, allowing for the measurement of the bond strength and the characterization of the energy landscape of the interaction. sciencedaily.comnih.gov This technique is particularly valuable for studying the kinetics of binding and unbinding events, providing a dynamic view of the molecular interaction that is often hidden in ensemble-averaged measurements. nih.gov

Table 2: Comparison of Biophysical Techniques for Interaction Analysis

| Technique | Principle | Information Obtained |

|---|---|---|

| Atomic Force Microscopy (AFM) | A sharp tip scans the sample surface to generate a topographical image and measure interaction forces. mdpi.commonash.edu | Nanoscale imaging, surface topography, binding forces, and localization of molecules. mdpi.comnanbiosis.es |

These biophysical approaches offer unparalleled resolution in the study of glycan-protein interactions, complementing the high-throughput data generated by glycan arrays.

Fluorescent Immunohistochemical Staining for Tissue Localization

Fluorescent immunohistochemistry (IHC) is a widely used technique to visualize the distribution of specific molecules within tissue sections. creative-diagnostics.comnih.gov For the localization of N-Acetylneuraminyl-(2-6)-galactose, this method typically employs fluorescently labeled lectins that have a high specificity for this particular glycan linkage.

The most commonly used lectin for this purpose is Sambucus nigra agglutinin (SNA), which, as previously mentioned, binds with high affinity to α2-6 linked sialic acids. nih.govresearchgate.net In a typical fluorescent IHC protocol, thin sections of either frozen or paraffin-embedded tissue are prepared. nih.govrndsystems.com The tissue sections are then incubated with a solution containing SNA that has been conjugated to a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or tetramethylrhodamine (B1193902) isothiocyanate (TRITC). nih.gov

After incubation and washing to remove unbound lectin, the tissue is visualized using a fluorescence microscope. The areas of the tissue that contain N-Acetylneuraminyl-(2-6)-galactose will fluoresce, revealing the precise localization of this glycan structure within the tissue architecture. This technique can be combined with antibodies against specific cell-type markers to co-localize the expression of Neu5Acα2-6Gal with particular cells. nih.govresearchgate.net

For example, studies have used SNA staining to demonstrate the strong expression of α2-6 linked sialic acids in the choroid plexus of the brain, while other tissues, like the goblet cells of the small intestine, may show negative staining. researchgate.net This differential expression highlights the tissue-specific regulation of glycosylation and points to the specialized roles of Neu5Acα2-6Gal in different biological contexts.

The specificity of the staining is confirmed through control experiments, such as pre-incubating the fluorescently labeled lectin with a high concentration of a competing sugar, which should block the binding of the lectin to the tissue. nih.gov

Table 3: Common Fluorophores Used in Lectin Histochemistry

| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Color |

|---|---|---|---|

| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | Green |

| Tetramethylrhodamine isothiocyanate (TRITC) | ~557 | ~576 | Red |

Note: DAPI is a nuclear counterstain often used in conjunction with fluorescent lectin staining to visualize cell nuclei. rndsystems.com

Through these advanced analytical and detection methodologies, researchers can gain a comprehensive understanding of the binding characteristics, molecular interactions, and tissue distribution of N-Acetylneuraminyl-(2-6)-galactose, which is essential for elucidating its diverse biological functions.

Future Perspectives and Emerging Research Avenues

Elucidating Underexplored Biological Functions and Mechanisms

The presence of an α2,6-linked sialic acid on a terminal galactose residue can act as a molecular "off switch" for certain biological interactions, most notably by blocking the binding of galectins, a family of β-galactoside-binding lectins. nih.govnih.govresearchgate.net This inhibitory function is a cornerstone of its known roles, but the full spectrum of its biological activities and the underlying mechanisms are still under active investigation.

Modulation of Receptor Function: Research indicates that α2,6-sialylation influences cell behavior through various molecular mechanisms beyond simple steric hindrance. These include altering glycoprotein (B1211001) conformation, affecting receptor clustering or retention at the cell surface, and regulating protein-protein interactions. nih.gov For instance, the α2,6-sialylation of the β1 integrin has been shown to alter its conformation and function, thereby regulating cell adhesion and migration. nih.gov Similarly, high levels of α2,6-sialylation on Human Epidermal Growth Factor Receptor 2 (HER2) have been found to promote the proliferation and invasion of tumor cells. mdpi.com Future studies aim to identify the full range of cell surface receptors whose functions are modulated by this specific glycosylation and to understand the precise structural changes involved.

Immune System Regulation: The expression of β-galactoside α2,6-sialyltransferase (ST6Gal-I), the primary enzyme responsible for creating this linkage, is tightly controlled in immune cells. nih.gov While it is known that α2,6-sialylated structures are predominant in resting T cells and decrease upon activation, the nuanced roles in specific immune cell subsets and responses are still being explored. nih.gov For example, α2,6-sialylation protects B lymphoma cells from galectin-1-mediated apoptosis. nih.gov Emerging research is focused on how this glycan structure fine-tunes immune checkpoints and regulates the threshold for immune cell activation and tolerance. wikipedia.org

Host-Pathogen Interactions: The preference of human influenza viruses for α2,6-linked sialic acids is a well-established example of its role in pathogenesis. nih.govoup.com However, the involvement of this linkage in interactions with a broader range of pathogens, including bacteria and other viruses, is an area of growing interest. Understanding how pathogens exploit or are inhibited by this specific sialylation could lead to new anti-infective strategies.

| Biological Process | Mechanism Involving N-Acetylneuraminyl-(2-6)-galactose | Key Research Findings | Future Research Direction |

|---|---|---|---|

| Galectin Signaling | Blocks galectin binding to β-galactosides by masking the 6-OH group of galactose. nih.govresearchgate.net | Acts as an "off switch" for galectin-mediated processes like apoptosis and cell adhesion. nih.govnih.govresearchgate.net | Investigating the nuanced effects on different galectin family members and their specific downstream pathways. nih.gov |

| Receptor Activity | Modulates glycoprotein conformation, receptor clustering, and protein interactions. nih.gov | α2,6-sialylation of β1 integrin regulates cell adhesion; sialylation of HER2 promotes tumor cell invasion. nih.govmdpi.com | Identifying the complete "sialo-regulome" of cell surface receptors and the structural basis of functional changes. |

| Immune Regulation | Regulates immune cell activation and apoptosis. nih.gov Expression of ST6Gal-I is dynamically regulated in immune cells. | Protects B cells from galectin-induced apoptosis; its levels decrease in activated T cells. nih.gov | Elucidating its role in fine-tuning immune checkpoint inhibition and modulating innate and adaptive immune responses. |

| Cancer Progression | Increased α2,6-sialylation is a common feature in many cancers, promoting metastasis and therapeutic resistance. researchgate.netnih.govgutnliver.org | Upregulation of ST6Gal-I correlates with poor prognosis and increased metastatic potential in colorectal and other cancers. nih.gov | Understanding how α2,6-sialylation contributes to cancer stem cell biology and resistance to specific therapies. gutnliver.org |

Development of Novel Linkage-Specific Probes and Tools

A significant challenge in glycobiology is the ability to distinguish between sialic acid linkage isomers, such as α2,3- and α2,6-linkages, which have distinct biological roles. bohrium.com The development of new and more precise tools to detect, quantify, and manipulate N-Acetylneuraminyl-(2-6)-galactose is a critical frontier.

Lectin and Antibody Engineering: Lectins, such as Sambucus nigra agglutinin (SNA), which preferentially binds to α2,6-linked sialic acids, are foundational tools. zbiotech.com However, their binding can be influenced by the underlying glycan structure. Future work involves engineering lectins and developing monoclonal antibodies with higher specificity and affinity for the α2,6-sialylgalactose epitope in various glycan contexts. Molecularly imprinted polymers are also being developed as synthetic, stable alternatives to biological receptors for sialic acid detection. researchgate.netacs.org

Chemoenzymatic Synthesis of Probes: Advances in chemical and chemoenzymatic synthesis are enabling the creation of a diverse library of sialoside probes. nih.gov These synthetic glycans can be used to finely map the binding specificities of glycan-binding proteins and to develop probes for imaging and diagnostics. semanticscholar.orgacs.org For example, photoaffinity probes based on sialic acid scaffolds are being designed to identify and enrich sialic acid-binding proteins from complex biological samples. chemrxiv.org

Advanced Sialidases: Linkage-specific sialidases (neuraminidases) are invaluable for structural glycan analysis. While enzymes specific for α2,3- and α2,8-linkages are available, a truly specific α2,6-sialidase has been lacking. oup.com A recent breakthrough involves exploiting the reverse reaction of a Photobacterium sp. α2,6-sialyltransferase, which acts as a highly selective "pseudosialidase" to specifically remove α2,6-linked sialic acids. oup.com The development of more robust and widely available enzymes of this type will greatly facilitate functional studies.

Advanced Glycomics and Glycoproteomics Applications in Systems Biology

The integration of glycan analysis into systems biology provides a holistic view of how changes in glycosylation, including α2,6-sialylation, correlate with cellular states and disease. Advanced mass spectrometry (MS) and separation techniques are at the heart of this effort.

Linkage-Specific MS Workflows: Mass spectrometry has become an indispensable tool for characterizing sialic acid linkage isomers. bohrium.com Methodologies often involve chemical derivatization to stabilize the labile sialic acid and introduce a mass difference between α2,3- and α2,6-linkages. researchgate.netresearchgate.net For example, linkage-specific amidation or esterification can be used to distinguish isomers by their resulting mass shift in MALDI-TOF-MS analysis. nih.govd-nb.info Combining these derivatization strategies with liquid chromatography (LC) and ion mobility spectrometry (IMS) allows for more confident and quantitative assignment of glycan isomers within complex biological mixtures. acs.org

High-Throughput Glycomic Profiling: The development of high-throughput glycomics workflows enables the analysis of large patient cohorts to identify glycan biomarkers. nih.gov For example, studies have shown that increased levels of α2,6-sialylation on specific N-glycans in blood serum are associated with various cancers. nih.govnih.gov In the context of infectious disease, higher levels of α2,6-sialylation were found in the plasma of patients with severe COVID-19, with enrichment on proteins of the complement cascade, pointing to a previously unexplored role in systemic inflammation. nih.gov

Integrating Glyco-Data: A key future direction is the effective integration of glycomics and glycoproteomics data with other 'omics' datasets (genomics, transcriptomics, proteomics). This systems-level approach will be crucial for building comprehensive models of cellular pathways and understanding how changes in ST6GAL1 expression, for instance, translate into specific functional outcomes at the whole-organism level.

| Technology/Approach | Description | Application for N-Acetylneuraminyl-(2-6)-galactose | Reference |

|---|---|---|---|

| Linkage-Specific Derivatization MS | Chemical modification (e.g., amidation, esterification) that creates a mass difference between α2,3- and α2,6-linked sialic acids for MS detection. | Allows for quantification of linkage isomers in complex mixtures, revealing increased α2,6-sialylation in cancer patient serum. | nih.gov |

| Lectin Microarrays | High-throughput platform using immobilized lectins with known specificities to profile the glycome of a biological sample. | Used to detect elevated α2,6-sialylation in plasma and lung tissue from severe COVID-19 patients. | nih.gov |

| Capillary Electrophoresis | A separation technique that can be coupled with real-time enzymatic digestion to separate, detect, and quantify α2,6-linked sialic acid in N-glycan structures. | Quantifies the amount of α2,6-sialic acid on specific N-glycans from glycoproteins like alpha-1-acid glycoprotein. | nih.govsemanticscholar.org |

| Ion Mobility Spectrometry (IMS)-MS | Separates ions based on their size, shape, and charge, allowing for the distinction of glycan isomers that are identical in mass. | Used in conjunction with LC-MS to distinguish and quantify α2,6- and α2,3-linked sialic acid isomers in a single run. | acs.org |

Implications for Glycan-Targeted Research Methodologies

The growing understanding of the distinct roles of N-Acetylneuraminyl-(2-6)-galactose has significant implications for how researchers approach the study of glycosylation. It is no longer sufficient to simply detect the presence of sialic acid; determining the specific linkage is now understood to be critical for meaningful biological interpretation.

This necessitates the routine adoption of linkage-specific methodologies in both basic and clinical research. For example, studies investigating biomarkers for cancer or inflammatory diseases must now incorporate analytical techniques that can differentiate between α2,3- and α2,6-sialylation to improve specificity and diagnostic accuracy. nih.gov Research into receptor function must consider how altering ST6Gal-I expression, and thus the level of α2,6-sialylation, affects signaling outcomes. gutnliver.org

Furthermore, the development of therapeutics targeting glycosylation pathways will require precise tools. The ability to selectively inhibit ST6Gal-I or to use linkage-specific enzymes to remodel the cell surface could offer novel therapeutic strategies in oncology and immunology. nih.gov The design and interpretation of such studies will depend entirely on the robust and accurate methodologies for analyzing the N-Acetylneuraminyl-(2-6)-galactose linkage that are currently emerging.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify N-acetylneuraminyl-(2-6)-galactose in glycoprotein samples?

- Methodological Answer : Use the periodate-resorcinol assay to quantify free sialic acids and their glycosides . For structural validation, combine affinity-mass spectrometry (MS) with enzymatic digestion (e.g., trypsin) to isolate and identify glycan motifs . In cancer studies, correlate levels with ST6GAL1 gene expression via qPCR or Western blot, as this enzyme catalyzes α2-6 sialylation .

Q. What is the biological significance of α2-6 sialylation in cellular recognition processes?

- Methodological Answer : α2-6 sialylation modulates cell-cell interactions by altering receptor accessibility. For example:

- In cancer, increased ST6GAL1 activity enhances metastasis by masking tumor antigens .

- In virology, influenza hemagglutinin preferentially binds α2-6-linked sialic acids on human respiratory cells . Validate binding using hemagglutination assays or surface plasmon resonance (SPR) .

Q. Which analytical techniques are recommended for structural characterization of N-acetylneuraminyl-(2-6)-galactose?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Resolve anomeric proton signals to confirm α2-6 linkage .

- X-ray crystallography : Determine 3D conformation in glycoprotein complexes .

- High-performance liquid chromatography (HPLC) with fluorescence detection: Separate sialylated glycans after derivatization .

Advanced Research Questions

Q. How does N-acetylneuraminyl-(2-6)-galactose contribute to colorectal cancer (CRC) progression?

- Methodological Answer :

- Experimental Design : Compare microdissected CRC tissues, stroma, and normal mucosa using N-glycomics profiling (e.g., MALDI-TOF MS) .

- Mechanistic Insight : Overexpression of ST6GAL1 increases α2-6 sialylation on β1-integrins, activating pro-metastatic signaling (e.g., FAK/Src) . Validate via CRISPR knockout of ST6GAL1 in CRC cell lines and monitor invasion assays.

Q. How to resolve conflicting data on the role of α2-6 sialylation in viral entry?

- Methodological Answer :

- Contradiction : While α2-6 linkages are critical for human-adapted influenza strains, their presence alone does not guarantee infection .

- Resolution : Use glycoengineering (e.g., CRISPR-Cas9 or sialidase treatment) to modulate receptor density on cell lines. Pair with single-virus tracking to assess binding efficiency .

Q. What experimental models are optimal for studying α2-6 sialylation biosynthesis?

- Methodological Answer :

- In vitro : Use HEK293 cells with ST6GAL1 overexpression to produce recombinant sialylated glycoproteins .

- In vivo : Employ D-galactose-induced aging models (oral gavage in rodents) to study sialylation’s role in oxidative stress .

- Computational : Simulate enzyme-substrate interactions using molecular dynamics (e.g., ST6GAL1’s catalytic domain) .

Q. Why do studies report tissue-specific effects of α2-6 sialylation in disease?

- Methodological Answer :

- Key Factors : Tissue-specific glycosyltransferase expression, glycan accessibility, and microenvironmental cues (e.g., hypoxia).

- Validation : Perform spatial transcriptomics on FFPE tissues to map ST6GAL1 activity alongside glycan localization .

Q. How to quantify α2-6 sialylation in heterogeneous biological mixtures?

- Methodological Answer :

- Affinity-MS : Use galactose-immobilized columns to enrich sialylated glycopeptides, followed by LC-MS/MS .

- Lectins : Apply Sambucus nigra lectin (SNA) for selective α2-6 sialic acid binding in ELISA or flow cytometry .

Tables for Key Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |